N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a beta-carboline moiety. The presence of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the Ugi reaction, which is a multi-component reaction that allows for the formation of complex molecules in a single step .
Industrial Production Methods
Industrial production of this compound may involve the use of parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods for producing large quantities of the compound . These methods are advantageous due to their ability to produce high yields and their compatibility with various reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine and fluorophenyl derivatives .
Scientific Research Applications
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit human equilibrative nucleoside transporters by binding to their active sites, thereby preventing the transport of nucleosides across cell membranes . This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide include:
- N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide
- 4-[(4-fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit human equilibrative nucleoside transporters with high selectivity makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2/c25-17-5-7-18(8-6-17)28-11-13-29(14-12-28)23(31)15-26-24(32)30-10-9-20-19-3-1-2-4-21(19)27-22(20)16-30/h1-8,27H,9-16H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECRHLRZYCRYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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